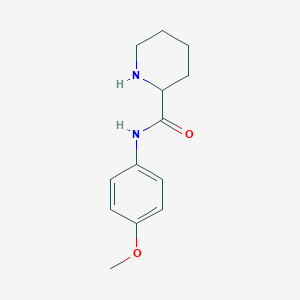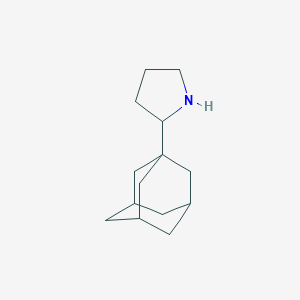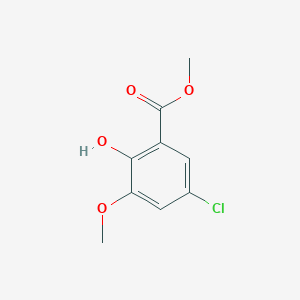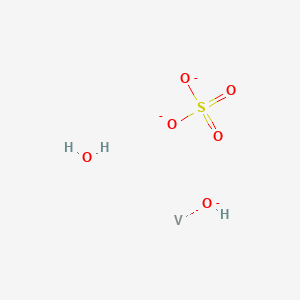
Methyl 2,6-bis(hydroxymethyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is a chemical compound with the molecular formula C9H11NO4 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of 2,6-bis(hydroxymethyl)pyridine, a similar compound, has been achieved using whole-cell biocatalysis . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols . The process is characterized by high productivity and yield, enabling more efficient and perhaps more cost-competitive synthesis than classical chemical routes .Molecular Structure Analysis
The molecule consists of 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 hydroxyl groups, 2 primary alcohols, and 1 Pyridine .Physical And Chemical Properties Analysis
“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 197.19 g/mol .科学的研究の応用
Thrips Pest Management
“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is one of several patented 4-pyridyl carbonyl compounds being investigated for a variety of uses in thrips pest management . Thrips are tiny insects that can cause significant damage to a wide variety of plants.
Non-Pheromone Semiochemical
This compound has been identified as a non-pheromone semiochemical . Semiochemicals are chemicals that convey a signal from one organism to another, so they can modify the behavior of the recipient organism. In this case, “Methyl 2,6-bis(hydroxymethyl)isonicotinate” can affect the behavior of thrips.
Mass Trapping
Research indicates that this non-pheromone semiochemical has the potential to be used for mass trapping of thrips . This could be a significant development in pest management strategies.
Lure and Kill
“Methyl 2,6-bis(hydroxymethyl)isonicotinate” could also be used in a “lure and kill” strategy . This involves attracting pests to a specific location where they can then be eliminated.
Lure and Infect
Another potential application is the “lure and infect” strategy . This is similar to the “lure and kill” strategy, but instead of killing the pests, they are infected with a pathogen or parasite that will reduce their numbers over time.
Behavioural Synergist
This compound could also be used as a behavioural synergist in conjunction with insecticides . This means that it could enhance the effectiveness of insecticides, making them more efficient at controlling pest populations.
Safety and Hazards
“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Methyl 2,6-bis(hydroxymethyl)isonicotinate is a complex organic compound with the molecular formula C9H11NO4 The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s known that it can act as an esterification agent in organic synthesis , but the specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It’s known that it can be used in the synthesis of other compounds , suggesting that it may play a role in various biochemical reactions.
Result of Action
As an esterification agent, it may facilitate the formation of ester bonds in other compounds , but the specific effects of these reactions at the molecular and cellular level are yet to be elucidated.
Action Environment
The action of Methyl 2,6-bis(hydroxymethyl)isonicotinate can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is typically stored at room temperature . Moreover, it should be handled with appropriate personal protective equipment to avoid contact with skin and eyes .
特性
IUPAC Name |
methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9(13)6-2-7(4-11)10-8(3-6)5-12/h2-3,11-12H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLYZSVSSOHMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)




![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)






